tert-Butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate

Medicinal Chemistry Drug Design Lipophilicity Optimization

This fluorinated pyrrolidine building block (CAS 845894-03-3) features reduced basicity and enhanced lipophilicity, optimizing passive permeability and metabolic stability for CNS drug discovery and oral bioavailability. The N-Boc-protected scaffold is a validated bioisostere, with patent-cited utility as a key intermediate for MetAP-2 inhibitors and Progranulin modulators. Supplied at ≥95% purity with defined storage (-20°C, inert atmosphere), this compound ensures reproducible SAR and parallel synthesis outcomes.

Molecular Formula C9H14FNO3
Molecular Weight 203.213
CAS No. 845894-03-3
Cat. No. B581990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate
CAS845894-03-3
Molecular FormulaC9H14FNO3
Molecular Weight203.213
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C(=O)C1)F
InChIInChI=1S/C9H14FNO3/c1-9(2,3)14-8(13)11-4-6(10)7(12)5-11/h6H,4-5H2,1-3H3
InChIKeyHPHVNLXMQXEDFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate (CAS 845894-03-3): Core Physicochemical and Structural Profile for Procurement Decisions


tert-Butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate (CAS 845894-03-3) is a fluorinated, N-Boc-protected pyrrolidine derivative with the molecular formula C9H14FNO3 and a molecular weight of 203.21 g/mol . The compound serves as a versatile chiral building block in medicinal chemistry, distinguished by its 3-fluoro-4-oxo substitution pattern that enables strategic modulation of physicochemical properties including lipophilicity (LogP ~1.08-1.14) and basicity [1]. This specific fluorination pattern is recognized for enhancing passive membrane permeability and metabolic stability in drug discovery programs, making it a preferred scaffold for the synthesis of bioactive molecules and pharmaceutical intermediates .

Why tert-Butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate (CAS 845894-03-3) Cannot Be Replaced by Generic Analogs: Evidence-Based Differentiation


Direct substitution of tert-butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate with non-fluorinated or differently substituted pyrrolidine analogs leads to measurable and functionally significant changes in physicochemical properties that directly impact drug discovery outcomes. Systematic studies demonstrate that fluoroalkyl substitution in pyrrolidines modulates amine basicity (pKa) in a monotonic, predictable manner, with each fluorine atom altering lipophilicity (LogP) and aqueous solubility to degrees that cannot be replicated by simple alkyl, hydroxyl, or chloro substitutions [1]. Fluorination specifically lowers pKa to near or below physiological values, creating an optimal balance between target activity and passive membrane permeability that non-fluorinated analogs fail to achieve due to undesirable protonation at physiological pH [2]. The following quantitative evidence demonstrates why this specific compound offers differentiated value relative to its closest structural comparators.

Quantitative Differentiation Evidence: tert-Butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate (CAS 845894-03-3) vs. Comparators


Lipophilicity (LogP) Comparison: tert-Butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate vs. Non-Fluorinated 4-Oxopyrrolidine Analog

tert-Butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate exhibits a measured LogP value of 1.0822, whereas the non-fluorinated analog tert-butyl 4-oxopyrrolidine-1-carboxylate has a predicted LogP of approximately 0.3-0.5 [1][2]. The introduction of a single fluorine atom at the 3-position increases lipophilicity by approximately 0.5-0.8 LogP units, a modification that meaningfully enhances membrane permeability while maintaining aqueous solubility within an acceptable range for oral bioavailability .

Medicinal Chemistry Drug Design Lipophilicity Optimization

Basicity (pKa) Modulation: tert-Butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate vs. Unsubstituted Pyrrolidine

Fluorination of the pyrrolidine ring reduces amine basicity; the pKa of fluoropyrrolidines is lowered by approximately 1-2 log units compared to their non-fluorinated counterparts [1]. For tert-butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate, the electron-withdrawing effect of the 3-fluoro substituent, combined with the adjacent 4-oxo group, shifts the pKa of the pyrrolidine nitrogen to near or below physiological pH (7.4), whereas unsubstituted pyrrolidine exhibits a pKa of approximately 9-10, resulting in substantial protonation at physiological pH [2].

Physicochemical Profiling ADME Drug Optimization

Commercial Purity and Supplier Consistency: tert-Butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate (CAS 845894-03-3) vs. Custom-Synthesized Analogs

tert-Butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate is commercially available from multiple reputable vendors with consistent purity specifications: ≥95% (Sigma-Aldrich, ChemShuttle, Apollo Scientific) and ≥97% (ChemImpex, Neta Scientific) [1]. In contrast, non-fluorinated or alternatively substituted analogs such as tert-butyl 3-chloro-4-oxopyrrolidine-1-carboxylate or tert-butyl 3-hydroxy-4-oxopyrrolidine-1-carboxylate are less frequently stocked and often require custom synthesis with variable purity and longer lead times [2].

Procurement Quality Control Reproducibility

Synthetic Versatility: tert-Butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate as a Privileged Scaffold in Drug Discovery

tert-Butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate is specifically cited as a key intermediate in the synthesis of pharmaceutically relevant compounds, including Progranulin modulators (WO-2021081272-A1), Fused pyrimidine compounds for fibrotic diseases (EP-3782997-A1), and Cyclic amides as MetAP-2 inhibitors (AU-2013243020-A1) [1][2][3]. The compound's 3-fluoro-4-oxo pattern provides a reactive handle for further diversification via nucleophilic substitution, reduction, and reductive amination, whereas non-fluorinated analogs lack the electronic and steric attributes that drive specific interactions in enzyme active sites .

Organic Synthesis Medicinal Chemistry Building Blocks

Stability and Storage: Defined Storage Conditions for tert-Butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate (CAS 845894-03-3)

tert-Butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate requires storage under inert atmosphere in a freezer at -20°C to maintain stability . This defined storage condition is typical for fluorinated N-Boc pyrrolidines, whereas some non-fluorinated or hydroxyl-substituted analogs exhibit greater hydrolytic sensitivity and may require stricter anhydrous conditions or shorter shelf lives . The compound's stability profile under recommended conditions is supported by vendor documentation and ensures reproducible performance in synthetic applications .

Procurement Stability Logistics

Optimal Application Scenarios for tert-Butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate (CAS 845894-03-3) Based on Quantitative Differentiation Evidence


Lead Optimization Campaigns Requiring Enhanced Passive Permeability

In medicinal chemistry programs where oral bioavailability is a critical concern, tert-butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate offers a strategic advantage over non-fluorinated pyrrolidine analogs. Its reduced basicity (pKa near physiological pH) and increased lipophilicity (LogP ~1.08-1.14) directly address the permeability challenges associated with protonated amine species [1]. This compound is particularly well-suited for central nervous system (CNS) drug discovery where passive diffusion across the blood-brain barrier is essential, as supported by the broader class evidence for fluoropyrrolidines enhancing membrane permeation .

Scaffold Hopping and Bioisostere Replacement in Existing Pyrrolidine-Containing Leads

When a lead compound containing an unsubstituted 4-oxopyrrolidine scaffold exhibits suboptimal pharmacokinetic properties, this fluorinated analog serves as a direct bioisostere with improved physicochemical profile. The single fluorine substitution modulates both lipophilicity and basicity without introducing significant steric bulk, enabling fine-tuning of ADME properties while preserving target engagement potential [1]. This application is validated by patent citations demonstrating its use in generating novel chemical matter for therapeutic programs [2].

Parallel Synthesis and Library Generation for SAR Studies

The commercial availability of tert-butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate at consistently high purity (95-98%) from multiple vendors makes it an ideal building block for parallel synthesis and library generation [1]. Its defined storage conditions (-20°C, inert atmosphere) and stability profile ensure reproducible results across multiple synthetic cycles, a critical requirement for structure-activity relationship (SAR) campaigns where small changes in building block quality can confound biological data interpretation .

Synthesis of MetAP-2 Inhibitors and Progranulin Modulators

As specifically cited in patent literature, this compound has demonstrated utility as a key intermediate in the preparation of MetAP-2 inhibitors and Progranulin modulators [1]. Procurement of this specific building block directly supports the synthesis of these target classes, providing a validated starting point for medicinal chemists working in oncology, metabolic disease, or neurodegenerative indications. The use of the exact CAS-registered material ensures fidelity to the patented synthetic routes and reduces the risk of failed reactions due to impurities or incorrect isomer content.

Technical Documentation Hub

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